Lipophilicity Comparison vs. Phenyl and Fluoro Analogs
3-(4-Chlorophenyl)pyridazine demonstrates a significantly higher computed lipophilicity (XLogP3-AA = 2.1) compared to the unsubstituted 3-phenylpyridazine (XLogP3-AA = 1.5) and the 4-fluoro analog (XLogP3-AA = 1.6) [1][2]. This ΔlogP of +0.6 and +0.5, respectively, indicates that the chlorine atom substantially increases the compound's affinity for lipophilic environments, which is a critical factor in predicting passive membrane permeability and target binding in cellular assays.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 3-Phenylpyridazine (XLogP3-AA = 1.5); 3-(4-Fluorophenyl)pyridazine (XLogP3-AA = 1.6) |
| Quantified Difference | ΔlogP = +0.6 vs. 3-phenylpyridazine; ΔlogP = +0.5 vs. 3-(4-fluorophenyl)pyridazine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For researchers designing CNS-penetrant or intracellular-targeting compounds, the higher logP of the 4-chloro analog offers a crucial advantage in achieving optimal lipophilic ligand efficiency (LLE), making it the preferred scaffold when a balance between solubility and permeability is required.
- [1] PubChem. (2025). 3-(4-Chlorophenyl)pyridazine. Computed Properties. CID 15154474. View Source
- [2] PubChem. (2025). 3-Phenylpyridazine (CID 193499) and 3-(4-Fluorophenyl)pyridazine (CID 68649942). Computed Properties. View Source
